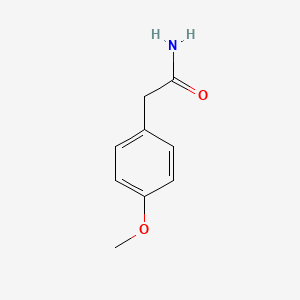

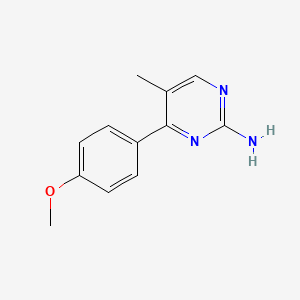

4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine

Vue d'ensemble

Description

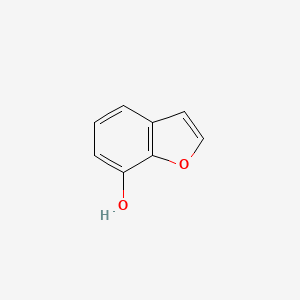

The compound “4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

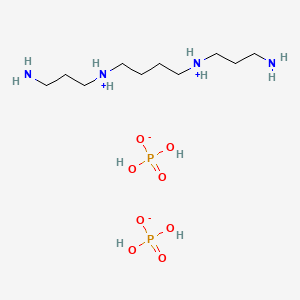

The synthesis of such compounds often involves methods like N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .Molecular Structure Analysis

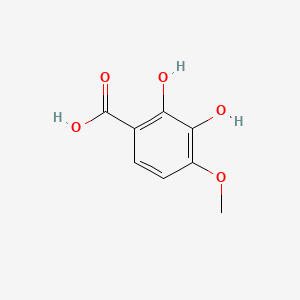

The molecular structure of this compound would likely involve a pyrimidine ring substituted with a methoxyphenyl group at the 4-position and a methyl group at the 5-position. The 2-position of the pyrimidine ring would be substituted with an amine group .Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions typical for pyrimidines, such as electrophilic substitution, nucleophilic substitution, or condensation with aldehydes and ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrimidine derivatives are stable compounds. They may exhibit polarity due to the presence of nitrogen atoms and any additional functional groups .Applications De Recherche Scientifique

Anticancer Activities

A novel series of compounds related to 4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine have shown significant anticancer activities. Specifically, these compounds were synthesized and evaluated for their ability to inhibit tubulin polymerization, which is a crucial process in cell division. One compound, in particular, exhibited strong antiproliferative activity against MCF-7 and HepG2 cancer cell lines, indicating its potential as a cancer therapy agent. The mechanism of action includes inducing cell cycle arrest at the G2/M phase and triggering cell apoptosis in cancer cells (Liu et al., 2020).

Molecular Docking and Spectral Studies

Investigations on molecules structurally related to 4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine have provided insights into their role as potential antihypertensive agents. These compounds, through detailed experimental and theoretical studies, including DFT, molecular docking, and various spectral analyses, have shown promise in treating hypertension by acting as I1 imidazoline receptor agonists. The comprehensive study sheds light on their molecular structure, electronic properties, and biological activity, supporting their therapeutic potential (Aayisha et al., 2019).

Chemical Reactivity and Biological Evaluation

Further research into the chemical reactivity of 4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine derivatives has led to the discovery of novel compounds with potential biological activities. By undergoing various chemical reactions, these derivatives have been used as building blocks to construct nitrogen heterocyclic compounds, which were then evaluated for their biological activities. This research opens up new pathways for the development of therapeutic agents based on the pyrimidine scaffold (Farouk et al., 2021).

Nanocatalysis in Organic Synthesis

In the field of organic synthesis, derivatives of 4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine have been utilized in the development of new catalytic processes. Specifically, a Schiff base complex containing a related compound was synthesized and characterized, demonstrating its effectiveness as a nanocatalyst for the synthesis of 1-(α-Aminoalkyl)-2-naphthols. This research highlights the potential of these compounds in facilitating efficient and novel synthetic routes in organic chemistry (Goudarziafshar et al., 2021).

Kinase Inhibition for Anticancer Therapy

Exploration into the kinase inhibitory potential of pyrimidine derivatives has uncovered their utility in anticancer therapy. By synthesizing and evaluating a series of novel compounds, researchers have identified several derivatives that exhibit promising activity against various cancer cell lines. These findings contribute to the ongoing search for effective kinase inhibitors, which are crucial in the treatment of cancer due to their role in regulating cell signaling pathways (Wada et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-5-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8-7-14-12(13)15-11(8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAQLTNGFLOKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311944 | |

| Record name | 4-(4-methoxyphenyl)-5-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine | |

CAS RN |

61541-78-4 | |

| Record name | 4-(4-Methoxyphenyl)-5-methyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61541-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 248028 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061541784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC248028 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-methoxyphenyl)-5-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.